molecular formula C15H13N5O2 B2664065 N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396878-12-8

N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2664065
CAS No.: 1396878-12-8
M. Wt: 295.302
InChI Key: VGUWSXXPEJWJQB-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Compounds within the tetrazole carboxamide class have demonstrated significant value in medicinal chemistry and materials science. Structurally similar N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamide derivatives have been investigated for their potent antiallergic activities, functioning through the inhibition of passive cutaneous anaphylaxis in experimental models . The structural motif of a tetrazole ring linked to a phenolic group via a carboxamide bridge is also of interest in the development of novel enzyme inhibitors. Research on analogous compounds, particularly those with a 2,4-dihydroxyphenyl group, has shown potential in targeting tyrosinase, the key enzyme in melanin production, suggesting possible applications in dermatological research . Furthermore, the tetrazole functionality is known for its versatility as a stable bioisostere and its utility in coordination chemistry, making it a candidate for the synthesis of functionalized metal-organic frameworks (MOFs) and other advanced materials . Researchers can leverage this compound as a key intermediate or precursor for further chemical synthesis and biological evaluation.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-(4-methylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-10-6-8-11(9-7-10)20-18-14(17-19-20)15(22)16-12-4-2-3-5-13(12)21/h2-9,21H,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUWSXXPEJWJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves the reaction of 2-hydroxyaniline with p-tolyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to yield the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The tetrazole ring can be reduced to form an amine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like thionyl chloride or alkyl halides in the presence of a base such as pyridine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Pharmacological Applications

Antiallergic Activity
Research has demonstrated that derivatives of N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamide exhibit notable antiallergic properties. In a study utilizing the rat passive cutaneous anaphylaxis test, specific compounds were identified that showed significant potency compared to standard treatments. For instance, one derivative displayed an ID50 value of 0.16 mg/kg, making it 130 times more effective than disodium cromoglycate when administered intravenously .

COX-2 Inhibition
The compound has also been explored for its potential as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 inhibitors are critical in managing inflammation and pain. Various studies have synthesized and evaluated tetrazole derivatives for COX-2 inhibitory activity, with some showing promising results comparable to existing COX-2 inhibitors like celecoxib .

Antibacterial and Anticancer Activities

Antibacterial Properties
N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide derivatives have demonstrated significant antibacterial activity against various strains, including Enterococcus faecalis. A study highlighted that certain tetrazole derivatives exhibited substantial antibacterial efficacy due to the para substitution on the phenyl ring, suggesting a structure-activity relationship that could guide future drug development .

Cytotoxicity Against Cancer Cell Lines
The compound has shown promising cytotoxic effects against several cancer cell lines. For example, specific derivatives were tested against MCF7 (breast cancer) and HepG2 (liver cancer) cell lines, resulting in significant cytotoxicity with GC50 values in the micromolar range. Such findings indicate the potential for these compounds in developing novel anticancer therapies .

Table: Summary of Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineIC50/GC50 Value (µM)Reference
AntiallergicRat Passive Cutaneous Anaphylaxis0.16 mg/kg
COX-2 InhibitionHuman Cell LinesIC50 = 0.66–2.04
AntibacterialEnterococcus faecalisNot specified
CytotoxicityMCF7Micromolar range
CytotoxicityHepG2Micromolar range

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxyl group and tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide with structurally and functionally related compounds, focusing on substituent effects, heterocyclic cores, and reported activities.

Structural Analogues with Thiadiazole Cores

describes N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives (e.g., compound 3a). These compounds replace the tetrazole ring with a thiadiazole (two sulfur atoms, one nitrogen) and incorporate a thioxo (S=O) group.

  • The thioxo group may participate in disulfide bond formation, affecting stability under reducing conditions. At 50 µg/mL, compound 3a exhibits 93% inhibition in unspecified assays, highlighting potent activity despite structural simplicity .

Thiazole-Based Carboxamides

and list N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamides, which feature a thiazole ring (one sulfur, one nitrogen) and halogenated aryl groups.

  • Key Differences :
    • The chloro and methyl substituents on the phenyl ring increase lipophilicity (higher logP), favoring blood-brain barrier penetration but risking off-target effects.
    • Thiazole’s electron-rich nature may enhance π-π stacking with aromatic residues in enzyme active sites compared to tetrazole’s electron-deficient ring .

Pyrazole-Benzothiazole Hybrids

details N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide , which combines pyrazole and benzothiazole moieties.

  • The methylthiophenyl substituent adds steric bulk and sulfur-mediated hydrophobic interactions, which may alter pharmacokinetics .

Hydroxyalkyl Substituents

mentions N-(2-hydroxypropyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide , differing only in the hydroxypropyl vs. hydroxyphenyl group.

  • Key Differences :
    • The hydroxypropyl chain increases flexibility and may reduce aromatic stacking interactions.
    • Enhanced hydrophilicity could improve aqueous solubility but shorten half-life due to rapid renal clearance .

Comparative Data Table

Compound Name Core Structure Key Substituents logP (Predicted) Solubility (mg/mL) Reported Activity
This compound Tetrazole 2-Hydroxyphenyl, p-tolyl ~2.1 ~0.5 (moderate) N/A (structural inference)
N-Phenyl-5-thioxo-1,3,4-thiadiazole-2-carboxamide (3a) Thiadiazole Phenyl, thioxo ~3.0 ~0.2 (low) 93% inhibition at 50 µg/mL
N-(2-Chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide Thiazole 2-Chloro-6-methylphenyl ~3.5 ~0.1 (low) N/A (patent activity)
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Pyrazole Benzothiazolyl, methylthiophenyl ~3.8 ~0.05 (very low) N/A (structural data only)

Key Research Findings

  • Tetrazole vs. Thiadiazole : Tetrazole analogs generally exhibit higher polarity and metabolic stability, whereas thiadiazoles may offer better membrane permeability .
  • Substituent Impact : Hydroxyphenyl groups improve solubility but may reduce bioavailability compared to lipophilic chloro/methyl substituents .
  • Activity Trends : Thiadiazole derivatives like 3a show high inhibition rates, suggesting that core heterocycle choice critically influences efficacy .

Biological Activity

N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-hydroxyphenyl derivatives with tetrazole-5-carboxylic acid derivatives under controlled conditions. The general synthetic pathway includes:

  • Reagents : 2-hydroxyphenylamine, p-tolyl isocyanate, and tetrazole-5-carboxylic acid.
  • Solvents : Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Conditions : The reaction is usually conducted at elevated temperatures to enhance yield.

The final product is typically purified through recrystallization techniques.

Antiallergic Activity

Research has shown that derivatives of tetrazole compounds exhibit significant antiallergic properties. In a study involving various N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, a particular derivative demonstrated an ID50 value of 0.16 mg/kg in a rat passive cutaneous anaphylaxis test, indicating that it is 130 times more potent than disodium cromoglycate (DSCG) .

Antimicrobial Activity

Another study focused on the antimicrobial properties of tetrazole derivatives, including this compound. The compound showed promising activity against various bacterial strains, suggesting its potential as a therapeutic agent for infections .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Modification Effect on Activity
Hydroxyl group positionInfluences solubility and binding affinity
Substitution on the phenyl ringAffects potency and selectivity against targets

The presence of the hydroxyl group at the ortho position enhances hydrogen bonding interactions, which may improve receptor binding .

Case Study 1: Antiallergic Evaluation

A series of compounds including N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides were synthesized and evaluated for their antiallergic effects. The study utilized the PCA test to establish a correlation between chemical structure and biological activity, leading to the identification of more potent derivatives .

Case Study 2: Antimicrobial Screening

In another investigation, a range of synthesized tetrazole derivatives were screened for antimicrobial activity using agar well diffusion methods. The results indicated that certain modifications significantly enhanced efficacy against Gram-positive and Gram-negative bacteria .

5. Conclusion

This compound exhibits significant biological activities, particularly in antiallergic and antimicrobial domains. Ongoing research into its structure-activity relationships will further elucidate its potential therapeutic applications. Continued exploration of its derivatives may lead to the development of novel pharmacological agents with enhanced efficacy and specificity.

Q & A

Q. What synthetic routes are employed to prepare N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, and how is its structural integrity validated?

The compound is synthesized via condensation reactions between 2-hydroxyphenylamine and activated tetrazole-carboxylic acid derivatives. Key steps include coupling under amide-forming conditions (e.g., using carbodiimides like EDC/HOBt) and purification via column chromatography. Structural validation employs nuclear magnetic resonance (NMR) for proton/carbon assignments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy to verify functional groups (e.g., carbonyl and hydroxyl stretches). Purity is assessed using HPLC with UV detection (≥95% purity threshold) .

Q. Which in vitro and in vivo models are utilized to evaluate the antiallergic activity of this compound?

In vitro models include mast cell degranulation assays using rat basophilic leukemia (RBL-2H3) cells, measuring histamine release via fluorometric or ELISA-based methods. In vivo efficacy is tested in the rat passive cutaneous anaphylaxis (PCA) model, where compound administration precedes antigen challenge. Vascular permeability is quantified using Evans blue dye extraction. The compound’s potency is benchmarked against standards like disodium cromoglycate (DSCG), with reported ID₅₀ values as low as 0.16 mg/kg (oral) in PCA .

Advanced Research Questions

Q. How do physicochemical properties (e.g., logP, pKa) influence the antiallergic activity of this compound, as determined by QSAR modeling?

A hybrid Hansch/Free-Wilson QSAR model identifies hydrophobicity (logP) and electron-donating substituents on the phenyl ring as critical for activity. Optimal logP ranges (2.5–3.5) enhance membrane permeability, while hydroxyl groups at the 2-position improve hydrogen bonding to histamine receptors. Molecular electrostatic potential (MESP) maps further reveal charge distribution at the tetrazole moiety correlates with mast cell stabilization efficacy .

Q. What experimental strategies address discrepancies between in vitro potency and in vivo bioavailability for this compound?

Contradictions are resolved via:

  • Pharmacokinetic profiling : Assessing plasma half-life (t₁/₂), Cmax, and AUC in rodent models to optimize dosing regimens.
  • Prodrug derivatization : Masking polar groups (e.g., acetylating the hydroxyl group) to enhance oral absorption, followed by enzymatic hydrolysis in vivo.
  • Tissue distribution studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) track compound accumulation in target tissues like the spleen and lungs .

Q. How does the structure-activity relationship (SAR) of this antiallergic tetrazole derivative differ from kinase-inhibiting analogs (e.g., Src/Abl inhibitors)?

While both classes share a tetrazole-carboxamide core, antiallergic activity requires:

  • A 2-hydroxyphenyl group for mast cell stabilization, versus aminopyridyl/pyrimidinyl substituents in kinase inhibitors for ATP-binding pocket interactions.
  • Lower molecular weight (~300–350 g/mol) to favor passive diffusion in allergic models, compared to kinase inhibitors (450–550 g/mol) targeting hydrophobic kinase domains.
  • Substituent flexibility: Antiallergic compounds tolerate fluoro/acetyl groups at the phenyl ring, whereas kinase inhibitors require rigid, planar heterocycles for potency .

Methodological Notes

  • QSAR Modeling : Use CODESSA or Dragon software to compute descriptors; validate models with leave-one-out cross-validation (q² > 0.6).
  • In Vivo PCA : Administer compound 1 hour before antigen challenge; quantify Evans blue at 620 nm.
  • Synthetic Optimization : Replace tetrahydrofuran (THF) with DMF to improve reaction yields by 15–20% .

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